2,3,4-Trimethoxystilbene is a synthetic derivative of stilbene, a compound known for its potential therapeutic properties, particularly in cancer treatment. This compound is characterized by three methoxy groups (-OCH₃) attached to the aromatic rings, which significantly influence its biological activity and solubility. The compound is part of a broader class of stilbene derivatives that are studied for their anticancer properties and other health benefits.
2,3,4-Trimethoxystilbene falls under the category of organic compounds known as stilbenes, which are polyphenolic compounds naturally found in various plants. Stilbenes are known for their antioxidant properties and have been investigated for their role in human health. The specific classification of 2,3,4-trimethoxystilbene places it within the group of methylated resveratrol analogues. Resveratrol is a well-known stilbene that has garnered attention for its potential health benefits.
The synthesis of 2,3,4-trimethoxystilbene can be achieved through several methods:
The methylation process involves nucleophilic substitution where the hydroxyl groups on resveratrol react with methyl iodide to form ethers. The reaction conditions are crucial for ensuring selectivity and yield.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
2,3,4-Trimethoxystilbene can undergo various chemical reactions:
The mechanism by which 2,3,4-trimethoxystilbene exerts its biological effects is primarily linked to its interaction with cellular pathways involved in cancer cell proliferation. Studies suggest that it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division . Additionally, it is believed to modulate signaling pathways related to apoptosis (programmed cell death), thereby enhancing anticancer effects.
2,3,4-Trimethoxystilbene has garnered attention in scientific research primarily for its:
2,3,4-Trimethoxystilbene derivatives induce potent G2/M cell cycle arrest in cancer cells. In colorectal cancer (HCT116) models, the ortho-configured trimethoxystilbene (3,4,4′-TMS) significantly inhibits proliferation at lower concentrations (10 μM) compared to meta-isomers (3,5,4′-TMS), which require doses >40 μM for equivalent effects. This arrest initiates within 15 hours of treatment and persists for up to 48 hours, mediated through hyperphosphorylation of histone H3 (Ser10)—a mitotic marker—and depletion of anaphase/telophase cells. The mechanism involves spindle assembly checkpoint activation, preventing metaphase-to-anaphase transition and triggering mitotic catastrophe [1].
Table 1: Antiproliferative Effects of Trimethoxystilbene Isomers in HCT116 Cells
Isomer Configuration | Effective Dose (μM) | Time to Mitotic Arrest | Mitotic Index Increase |
---|---|---|---|
3,4,4′-TMS (ortho) | 10 | 15 hours | >80% at 20 μM |
3,5,4′-TMS (meta) | 40 | 24 hours | ~40% at 40 μM |
The ortho-configuration of 3,4,4′-TMS enhances its binding affinity to tubulin, particularly γ-tubulin within the pericentrosomal material. Computational docking studies reveal stronger hydrophobic interactions with γ-tubulin’s colchicine-binding domain compared to β-tubulin. This binding disrupts microtubule polymerization, leading to mitotic spindle disassembly. Consequently, cells undergo intrinsic apoptosis characterized by DNA hypodiploidy, phosphatidylserine externalization (annexin V positivity), and caspase-3 activation. In SW620 colon cancer cells, this results in apoptotic rates exceeding 60% at 80 μM within 48 hours [1] [4]. Additionally, trimethoxystilbene derivatives suppress PI3K/Akt and Wnt/β-catenin pathways, downregulating survivin and Bcl-2 while upregulating Bax—further promoting mitochondrial apoptosis [2].
Table 2: Apoptotic Markers Induced by 3,4,4′-TMS
Cancer Cell Line | Dose (μM) | Exposure Time (h) | Apoptotic Rate (%) | Key Molecular Changes |
---|---|---|---|---|
HCT116 | 20 | 48 | 35% | ↑ Caspase-3, ↓ Bcl-2 |
SW620 | 80 | 48 | 65% | ↑ Bax, DNA fragmentation |
At high concentrations (80 μM), 3,4,4′-TMS induces fragmentation of γ-tubulin-rich pericentrosomal material, visualized as multipolar spindle poles via α/γ-tubulin co-staining. This occurs without centrosome amplification, indicating direct disruption of spindle pole integrity. Over 80% of treated mitotic HCT116 and SW620 cells exhibit dispersed γ-tubulin foci, disrupting kinetochore-microtubule attachments. The ortho-methoxy groups are critical, as meta-isomers (3,5,4′-TMS) fail to induce equivalent fragmentation. This defect activates the spindle assembly checkpoint, prolonging mitotic arrest and culminating in polyploidy or apoptosis [1].
In rat models of pulmonary artery hypertension (PAH), trimethoxystilbene (TMS) significantly reduces serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ELISA analyses confirm a 50–60% decrease in IL-6 and a 40–45% reduction in TNF-α after 6 weeks of TMS treatment (120 mg/kg/day). This correlates with diminished inflammatory infiltration in pulmonary arteries and myocardium, indicating systemic anti-inflammatory activity [3].
TMS inhibits nuclear factor kappa B (NF-κB) activation by preventing IκB kinase (IKK)-dependent degradation of IκBα. Immunohistochemistry of PAH rat myocardium shows reduced nuclear translocation of NF-κB p65 subunits. Consequently, downstream pro-inflammatory mediators (IL-6, TNF-α, COX-2) are downregulated. TMS also disrupts TNF-α signaling by blocking TRAF2 recruitment to TNF receptors, thereby suppressing MAPK and AP-1 activation. This dual inhibition is pivotal in reversing vascular inflammation [3] [5].
TMS attenuates monocrotaline-induced pulmonary artery hyperplasia in rats. By suppressing NF-κB and TNF-α, TMS reduces PDGF-driven proliferation of pulmonary artery smooth muscle cells (PASMCs). Histopathological analyses reveal diminished right ventricular hypertrophy and medial thickening in pulmonary arterioles, coinciding with decreased proliferating cell nuclear antigen (PCNA) expression [3].
TMS mitigates vascular remodeling by downregulating metalloproteinases (MMP-2/9) and endothelin-1—key effectors of extracellular matrix degradation and vasoconstriction. In PAH rats, TMS treatment normalizes systolic/diastolic wall thickness ratios in the right ventricle by >30%, indicating improved hemodynamics. This is mediated partly through Nrf2-dependent antioxidant pathways, which reduce oxidative stress-induced endothelial damage [3] [6].
Table 3: Effects of Trimethoxystilbene on Vascular Markers in PAH Rats
Parameter | Control Levels | PAH Model Levels | TMS-Treated Levels | Change vs. PAH Model |
---|---|---|---|---|
Serum IL-6 (pg/mL) | 15 ± 3 | 85 ± 10 | 35 ± 8 | ↓ 59% |
Pulmonary Artery Wall Thickness (μm) | 25 ± 4 | 65 ± 12 | 40 ± 6 | ↓ 38% |
NF-κB p65 (IOD Score) | 1.0 ± 0.2 | 3.8 ± 0.5 | 1.9 ± 0.3 | ↓ 50% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1